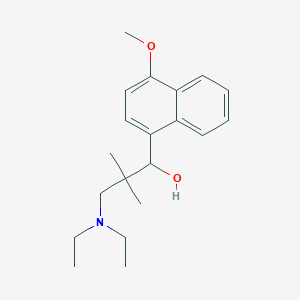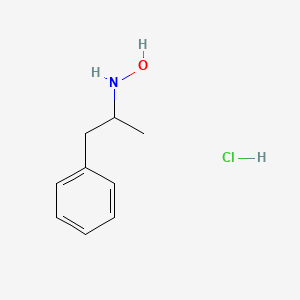
1-Phenyl-2-hydroxyaminopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a chemical compound with the molecular formula C10H15NOHCl It is a derivative of hydroxylamine and is structurally related to amphetamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- typically involves the reaction of hydroxylamine with alpha-methylphenethylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Hydroxylamine and alpha-methylphenethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.
Product Formation: The product, Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)-, is obtained as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of hydroxylamine and alpha-methylphenethylamine.
Controlled Environment: The reaction is carried out in controlled environments to ensure safety and purity.
Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, other substituted compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neurochemical research.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This action leads to its psychoactive effects and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- can be compared with other similar compounds, such as:
Amphetamines: Structurally related and share similar psychoactive properties.
Methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects.
Hydroxylamine Derivatives: Other derivatives of hydroxylamine with varying chemical properties and applications.
Uniqueness
The uniqueness of Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- lies in its specific combination of hydroxylamine and alpha-methylphenethylamine, which imparts distinct chemical and pharmacological properties.
Conclusion
Hydroxylamine,N-(alpha-methylphenethyl)-,hydrochloride,(±)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from organic chemistry to neuropharmacology.
Propriétés
Numéro CAS |
4490-17-9 |
|---|---|
Formule moléculaire |
C9H14ClNO |
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
N-(1-phenylpropan-2-yl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10-11)7-9-5-3-2-4-6-9;/h2-6,8,10-11H,7H2,1H3;1H |
Clé InChI |
ALRZZAHTTYSVRF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NO.Cl |
Numéros CAS associés |
63-90-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)

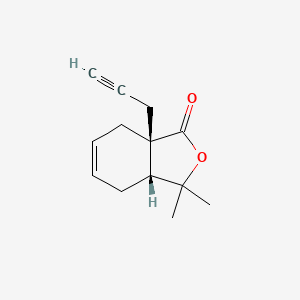
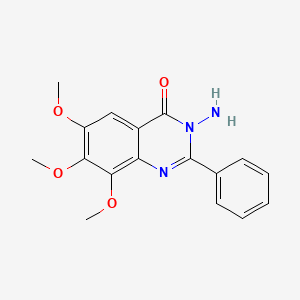

![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)

![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
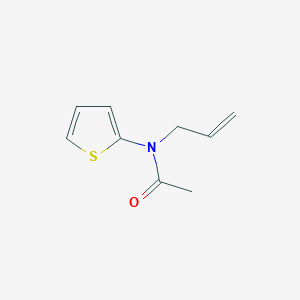
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)


![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
